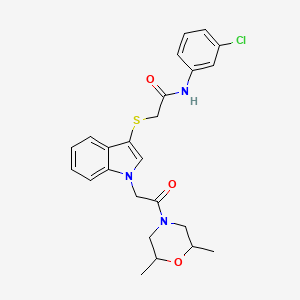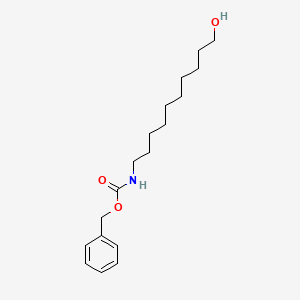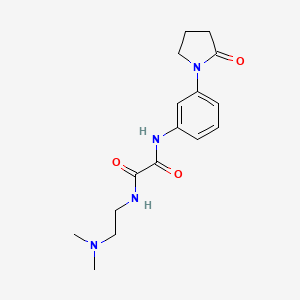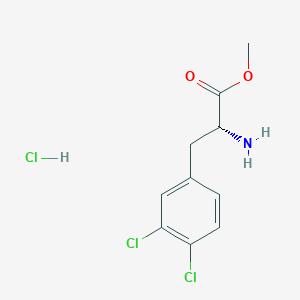![molecular formula C20H22N4O4 B2558409 3-(2-(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 1706101-96-3](/img/structure/B2558409.png)
3-(2-(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . It is a critical component of pharmacophores and ligand binding . This scaffold is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it has been demonstrated to be the biologically active unit in a number of compounds . Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic and anticancer activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been the focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .
科学的研究の応用
ムスカリン受容体作動薬
この化合物は、M2およびM3ムスカリン受容体アッセイにおいて拮抗作用を有する、機能的に選択的なM1部分作動薬として同定されています 。これは、M1ムスカリン受容体作動薬が認知機能の強化に役立つ可能性があるアルツハイマー病などの神経学的疾患の治療法の開発における潜在的な使用を示唆しています。
抗癌活性
この化合物の誘導体は、乳がん、肺がん、大腸がん、卵巣がんを含むヒトがん細胞株のパネルに対して、有意な抗癌活性を示しています 。これは、既存の治療と比較して、より優れた有効性または副作用の軽減をもたらす可能性のある、新しい抗癌剤の合成における化合物の使用のための道を切り開きます。
コンフォメーション研究
この化合物の構造は、オキサジアゾール-アザノルボルナン結合の周りの自由回転を可能にします。これは、コンフォメーション研究で活用できるユニークな機能です 。この特性は、さまざまな生物学的標的に結合する形状を適応させることができる柔軟な医薬品分子の設計において貴重になる可能性があります。
生物学的に活性な化合物の合成
1,2,4-オキサジアゾール部分の存在は、さまざまな生物学的に活性な化合物の開発におけるよく知られたビルディングブロックです。 それは、抗菌、抗真菌、抗結核作用を含む、さまざまな生物学的活性を有する化合物の合成に使用されてきました .
ペルオキシソーム増殖剤活性化受容体(PPAR)作動薬
研究は、この化合物の誘導体が、代謝、炎症、脂質恒常性の調節に関与する受容体であるPPARδ/βの潜在的な作動薬として機能する可能性があることを示しています 。このアプリケーションは、代謝性疾患の新しい治療法につながる可能性があります。
エネルギッシュな物質研究
この化合物の誘導体は、機械的感度が低く、爆発時のガス発生量が多いエネルギー材料の使用について検討されてきました 。これは、産業および軍事用途向けのより安全で効率的な爆発物の開発における潜在的なアプリケーションを示唆しています。
作用機序
Target of Action
The primary target of the compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism in adipocytes and macrophages .
Mode of Action
The compound interacts with its target, FABP4, by binding to the protein’s active site . This interaction can alter the protein’s conformation and inhibit its function . The compound has also been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .
Biochemical Pathways
The compound’s interaction with FABP4 affects the lipid metabolism pathway . By inhibiting FABP4, the compound can disrupt the normal process of fatty acid uptake and transport, leading to changes in lipid metabolism . Additionally, the compound’s agonist and antagonist properties can influence the muscarinic receptor pathways .
Pharmacokinetics
The compound’s ability to bind to fabp4 suggests it may be well absorbed and distributed in the body
Result of Action
The result of the compound’s action is a disruption in lipid metabolism due to the inhibition of FABP4 . This can lead to changes in cellular lipid levels and potentially impact various biological processes that depend on these lipids . The compound’s agonist and antagonist properties on muscarinic receptors can also result in changes in neurotransmission .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other lipids or proteins in the cellular environment can affect the compound’s binding to FABP4 . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .
生化学分析
Biochemical Properties
3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a selective partial agonist for M1 muscarinic receptors while exhibiting antagonist properties for M2 and M3 muscarinic receptors . The nature of these interactions involves binding to the active sites of these receptors, leading to conformational changes that modulate their activity.
Cellular Effects
The compound 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with muscarinic receptors can alter intracellular calcium levels, impacting cell signaling pathways such as the phosphoinositide pathway . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to muscarinic receptors, leading to either inhibition or activation of these receptors depending on the subtype . This binding results in changes in receptor conformation, which in turn affects downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating receptor activity without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including disruptions in normal cellular function and potential damage to tissues.
Metabolic Pathways
3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules.
特性
IUPAC Name |
3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18(12-24-15-5-1-2-6-16(15)27-20(24)26)23-9-3-4-13(11-23)10-17-21-19(22-28-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYRDMBVFBLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
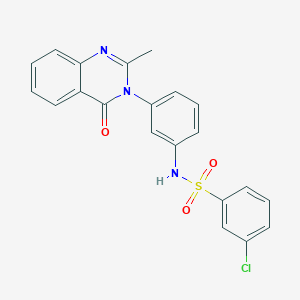


![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
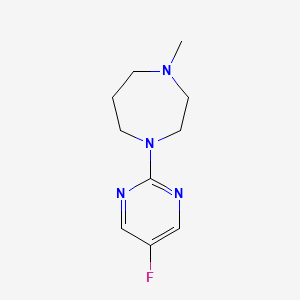
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
